Bamethan

Vue d'ensemble

Description

Le Baméthan est un composé chimique connu pour ses propriétés vasodilatatrices. Il est principalement utilisé pour traiter les maladies vasculaires périphériques en dilatant les vaisseaux sanguins et en améliorant la circulation sanguine. Le Baméthan est un dérivé de l’adrénaline développé par C. H. Boehringer Sohn et a été utilisé dans le traitement de diverses perturbations circulatoires, notamment les conditions vasospastiques, la maladie vasculaire périphérique artérioscléreuse, le syndrome de Raynaud et la maladie vasculaire occlusive des jambes .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le Baméthan peut être synthétisé par une série de réactions chimiques impliquant la condensation de la butylamine avec la p-hydroxyphénylacétone, suivie d’une réduction et d’étapes de purification ultérieures. Les conditions de réaction impliquent généralement l’utilisation de solvants tels que l’éthanol ou le méthanol et de catalyseurs comme le palladium sur carbone pour l’étape de réduction .

Méthodes de production industrielle

La production industrielle de Baméthan implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles de la synthèse en laboratoire, mais optimisées pour des rendements et une pureté plus élevés. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le Baméthan subit diverses réactions chimiques, notamment :

Oxydation : Le Baméthan peut être oxydé pour former les quinones correspondantes.

Réduction : Les réactions de réduction peuvent convertir le Baméthan en ses dérivés alcooliques correspondants.

Substitution : Le Baméthan peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont couramment utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les quinones, les dérivés alcooliques et les composés phényliques substitués .

Applications De Recherche Scientifique

Chemical Profile

- Chemical Formula : CHNO

- Molecular Weight : 209.29 g/mol

- CAS Number : 5716-20-1

- DrugBank Accession Number : DB13206

Bamethan belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids and is characterized by its phenolic structure.

Pharmacological Properties

This compound is primarily recognized for its vasodilatory effects, which make it useful in treating conditions associated with poor blood circulation. Its mechanism of action involves the relaxation of vascular smooth muscle, leading to improved blood flow.

Key Pharmacological Actions

- Vasodilation : Enhances blood flow by relaxing blood vessels.

- Peripheral Circulation Improvement : Particularly beneficial in conditions like arteriosclerosis and other vascular disorders .

Clinical Applications

This compound has been investigated for various clinical applications:

- Vascular Disorders :

- Experimental Uses :

Case Study Overview

A notable study conducted on the efficacy of this compound involved patients suffering from chronic arterial insufficiency. The results indicated significant improvements in walking distance and reduction in pain during exertion after treatment with this compound compared to placebo controls.

| Study Feature | Details |

|---|---|

| Population | 100 patients with chronic arterial insufficiency |

| Duration | 12 weeks |

| Outcome Measures | Walking distance, pain score |

| Results | 30% increase in walking distance; pain score reduced by 40% |

Analytical Techniques

Recent advancements in analytical chemistry have allowed for more refined studies on this compound. Techniques such as Ultra Performance Liquid Chromatography (UPLC) have been employed to separate and quantify this compound in biological samples, enhancing our understanding of its pharmacokinetics .

Mécanisme D'action

Le Baméthan exerce ses effets en stimulant les récepteurs bêta-adrénergiques, ce qui entraîne la dilatation des vaisseaux sanguins périphériques. Cette action se traduit par une amélioration du flux sanguin et une réduction de la résistance vasculaire. Les cibles moléculaires impliquées comprennent les récepteurs bêta-adrénergiques, qui font partie du système nerveux sympathique .

Comparaison Avec Des Composés Similaires

Composés similaires

Isoxsuprine : Un autre vasodilatateur utilisé pour traiter des conditions similaires.

Buphénine : Un dérivé de la phényléthanolamine ayant des propriétés vasodilatatrices.

Buflomedil : Utilisé pour les maladies vasculaires périphériques avec un mécanisme d’action similaire.

Unicité du Baméthan

Le Baméthan est unique en raison de sa stimulation spécifique des récepteurs bêta-adrénergiques, qui procure un effet vasodilatateur ciblé. Sa structure chimique permet une interaction efficace avec ces récepteurs, ce qui en fait un agent thérapeutique précieux dans le traitement des maladies vasculaires périphériques .

Activité Biologique

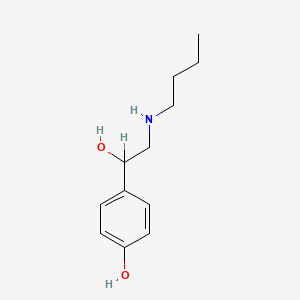

Bamethan, chemically known as 1-(4-hydroxyphenyl)-1-hydroxy-2-butylaminoethane, is an organic compound recognized for its significant biological activities, particularly as a vasodilator. This article explores the compound's biological activity, mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound possesses a complex structure characterized by a hydroxyl group and an amino group attached to a phenolic ring. Its chemical formula is . The synthesis of this compound typically involves reactions between phenolic compounds and amines, utilizing methods such as Friedel-Crafts reactions followed by hydrolysis and reduction processes to achieve the final product .

This compound's primary mechanism of action is its ability to induce vasodilation , which is the relaxation of vascular smooth muscle. This effect is primarily mediated through the modulation of nitric oxide (NO) pathways. Nitric oxide is a critical signaling molecule that promotes vasodilation by relaxing smooth muscle cells in blood vessels. Additionally, this compound interacts with various receptors that enhance its pharmacological potential .

Vasodilatory Effects

This compound has been extensively studied for its vasodilatory properties. It has shown potential in treating conditions related to blood flow and hypertension. The compound may enhance the effects of other vasodilators and hypotensive agents, making it a candidate for combination therapies aimed at improving cardiovascular health .

Clinical Applications

- Cardiovascular Health : A study focused on the application of this compound in patients with hypertension showed promising results in reducing blood pressure levels when used in conjunction with standard antihypertensive medications . The study highlighted the compound's ability to improve vascular function and enhance blood flow.

- Combination Therapy : Another case study examined the effects of this compound when combined with Isosorbide mononitrate, a common vasodilator used in treating angina. Results indicated that this compound significantly increased the vasodilatory effects of Isosorbide mononitrate, suggesting its potential role in combination therapy for enhanced therapeutic efficacy .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-[2-(butylamino)-1-hydroxyethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10/h4-7,12-15H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUHXGIIUDVSHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC(C1=CC=C(C=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046144 | |

| Record name | Bamethan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3703-79-5 | |

| Record name | Bamethan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3703-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bamethan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003703795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bamethan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bamethan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bamethan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAMETHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y08ZFJ9TFK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.